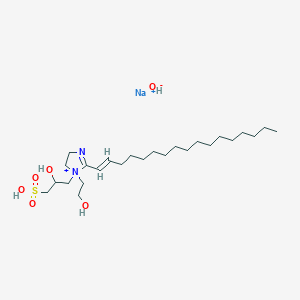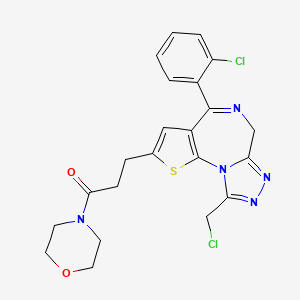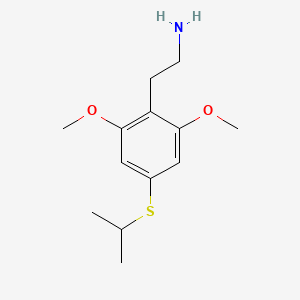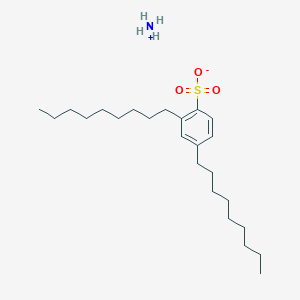
azanium;2,4-di(nonyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;2,4-di(nonyl)benzenesulfonate is a chemical compound with the molecular formula C24H45NO3S and a molecular weight of 427.684 g/mol . . This compound is part of the benzenesulfonate family, which is known for its diverse applications in various fields.
Preparation Methods
The synthesis of azanium;2,4-di(nonyl)benzenesulfonate typically involves the sulfonation of 2,4-di(nonyl)benzene followed by neutralization with ammonium hydroxide. The reaction conditions for sulfonation usually require a strong acid such as sulfuric acid or oleum, and the process is carried out at elevated temperatures to ensure complete sulfonation . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
Azanium;2,4-di(nonyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Scientific Research Applications
Azanium;2,4-di(nonyl)benzenesulfonate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of azanium;2,4-di(nonyl)benzenesulfonate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, the sulfonate group can form ionic interactions with proteins, influencing their structure and function.
Comparison with Similar Compounds
Azanium;2,4-di(nonyl)benzenesulfonate can be compared with other benzenesulfonate derivatives such as:
Azanium;2,4-dimethylbenzenesulfonate: This compound has a similar structure but with methyl groups instead of nonyl groups, resulting in different physicochemical properties and applications.
Azanium;2,4-dinonylbenzenesulfonate: This is another similar compound with slight variations in the alkyl chain length, affecting its solubility and surfactant properties.
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
81611-37-2 |
|---|---|
Molecular Formula |
C24H45NO3S |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
azanium;2,4-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O3S.H3N/c1-3-5-7-9-11-13-15-17-22-19-20-24(28(25,26)27)23(21-22)18-16-14-12-10-8-6-4-2;/h19-21H,3-18H2,1-2H3,(H,25,26,27);1H3 |
InChI Key |
CVSILSHCLAEVRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCC.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



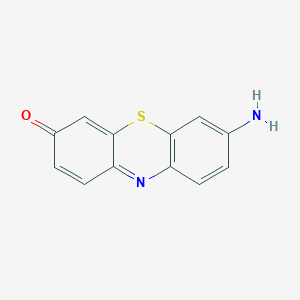

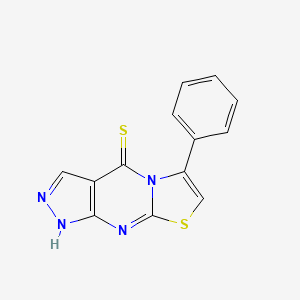

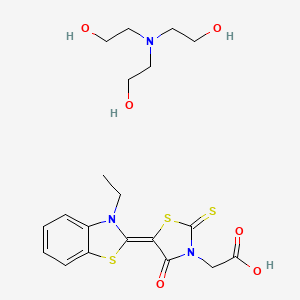

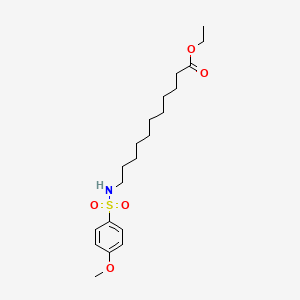
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
